2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This particular compound is characterized by the presence of an amino group, a methyl group, an isobutyl group, and a nitrile group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester. This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free synthesis methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Uniqueness
2-Amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiophene derivatives and can lead to different pharmacological profiles and industrial applications .
Properties
CAS No. |
143586-83-8 |
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Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-amino-5-methyl-4-(2-methylpropyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C10H14N2S/c1-6(2)4-8-7(3)13-10(12)9(8)5-11/h6H,4,12H2,1-3H3 |
InChI Key |
JOTNCZBXOVATHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)CC(C)C |
Origin of Product |
United States |
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